デメチル・イスラジピン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

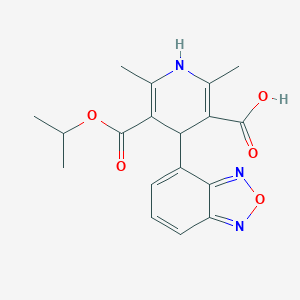

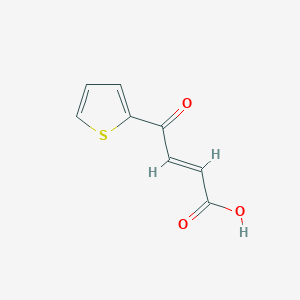

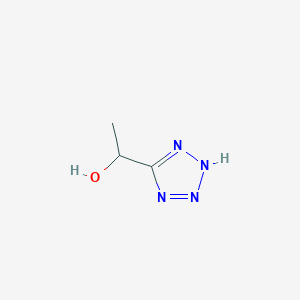

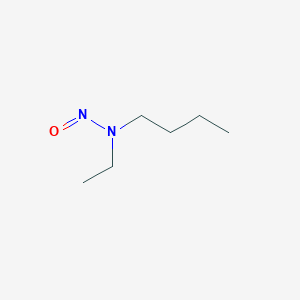

Demethyl Isradipine is a derivative of Isradipine, which is a calcium antagonist . It is used for oral administration in capsules .

Synthesis Analysis

Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as a vasodilator with antihypertensive properties . A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment .

Molecular Structure Analysis

Isradipine is an isopropyl ester, a methyl ester, a dihydropyridine, and a benzoxadiazole . It belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs . It is structurally related to felodipine, nifedipine, and nimodipine and is the most potent calcium-channel blocking agent of the DHP class .

Chemical Reactions Analysis

Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as a vasodilator with antihypertensive properties . A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment .

科学的研究の応用

経皮薬物送達システム

デメチル・イスラジピンは、経皮薬物送達システムにおける可能性を探求されてきました。 この非侵襲的な方法では、パッチを皮膚に貼り付けることにより、薬物は消化管を迂回して直接血流に吸収されます . このアプローチは、患者のコンプライアンスを向上させ、バイオアベイラビリティを高め、治療を容易に中止することを可能にします。 研究では、ユドラジットなどの天然ポリマーを使用することで、デメチル・イスラジピンの放出速度を制御することができ、高血圧などの状態の治療に有効な選択肢となることが示されています .

経口速溶性フィルム

もう1つの革新的な用途は、経口速溶性フィルム(OFDFs)の開発にあります。 これらは、口腔内で急速に溶解する薄いストリップで、薬物の即時吸収を提供し、初回通過代謝を回避します . デメチル・イスラジピンは、ヒドロキシプロピル-β-シクロデキストリンと複合化して、その溶解度と溶解速度を高めることができ、OFDFsに適しています。 この送達形態は、嚥下困難な患者や、作用発現の早い患者に特に有効です .

神経画像プローブ

神経画像の分野では、デメチル・イスラジピンは、陽電子放出断層撮影(PET)プローブの開発に使用されてきました。 これらのプローブは、脳内のカルシウムチャネルを可視化するのに役立ち、さまざまな神経学的状態を理解するために不可欠です . デメチル・イスラジピンの炭素-11アイソトポログの開発により、カルシウムチャネルの分布と密度の非侵襲的な研究が可能になります .

作用機序

Target of Action

Demethyl Isradipine primarily targets L-type calcium channels . These channels are crucial for the influx of calcium ions into cardiac and arterial smooth muscle cells . By binding to these channels with high affinity and specificity, Demethyl Isradipine inhibits calcium flux, thereby affecting the contractile activity of these cells .

Mode of Action

Demethyl Isradipine’s mode of action involves inhibiting the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin, which then binds to and activates myosin light chain kinase (MLCK) . Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . By inhibiting the initial influx of calcium, Demethyl Isradipine decreases the contractile activity of arterial smooth muscle cells, resulting in vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by Demethyl Isradipine is the calcium signaling pathway . By inhibiting the influx of calcium ions, Demethyl Isradipine disrupts the normal functioning of this pathway, leading to decreased muscle contractility and subsequent vasodilation .

Pharmacokinetics

Demethyl Isradipine exhibits a complex pharmacokinetic profile. It is extensively metabolized in the liver via the cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage . It is approximately 97% bound to plasma proteins, predominantly α1-acid glycoprotein . The compound’s apparent oral clearance and area under the concentration-time curve are used as estimates of its exposure .

Result of Action

The primary result of Demethyl Isradipine’s action is the reduction of blood pressure . By inhibiting the influx of calcium ions and decreasing the contractile activity of arterial smooth muscle cells, Demethyl Isradipine causes vasodilation, which leads to a decrease in arterial pressure .

Action Environment

The action of Demethyl Isradipine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 isoenzyme can affect the metabolism and hence the efficacy of Demethyl Isradipine . Additionally, factors such as age and hepatic function can also influence the pharmacokinetics of the compound .

Safety and Hazards

Isradipine is toxic if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . When handling Isradipine, it is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and avoid release to the environment .

将来の方向性

There is a need for research focused on understanding the natural history, developmental trajectory, and pathophysiology of psychiatric disorders to identify new molecular and circuit-based targets . Looking to the future, a vision of precision psychiatry is emerging, taking advantage of advances in genetics, digital technology, and multimodal biomarkers to accelerate the development of next-generation therapies for individuals .

特性

IUPAC Name |

4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-propan-2-yloxycarbonyl-1,4-dihydropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-8(2)25-18(24)14-10(4)19-9(3)13(17(22)23)15(14)11-6-5-7-12-16(11)21-26-20-12/h5-8,15,19H,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLUMMRKXUTNAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88977-30-4 |

Source

|

| Record name | 4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088977304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,1,3-BENZOXADIAZOL-4-YL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(1-METHYLETHYL) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OX6T789B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)